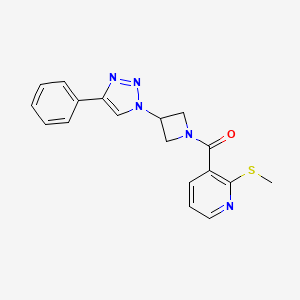

(2-(methylthio)pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-(methylthio)pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17N5OS and its molecular weight is 351.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The compound contains a 1,2,3-triazole ring . Compounds with this moiety are known to have a broad range of biological activities, and their targets can vary widely depending on the specific structure of the compound .

Mode of Action

The mode of action of 1,2,3-triazole derivatives can depend on their specific structure and the target they interact with . For example, some triazole derivatives are known to bind to the active site of enzymes .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular biochemical pathway, it could potentially inhibit or enhance that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. For example, the presence of certain functional groups can influence a compound’s solubility, which can affect its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of certain biochemicals .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Actividad Biológica

The compound (2-(methylthio)pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic molecule that combines several pharmacologically relevant structural motifs. This article explores its biological activity, potential therapeutic applications, and the mechanisms underlying its effects based on recent research findings.

Chemical Structure and Properties

The compound features:

- Pyridine ring : Known for its role in various biological activities.

- Triazole moiety : Associated with antifungal and anticancer properties.

- Azetidine structure : Contributes to the compound's overall stability and reactivity.

The presence of the methylthio group enhances its electronic properties, potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structural attributes suggest potential applications in targeting diseases such as cancer and inflammatory disorders.

Key Biological Activities

-

Anticancer Properties :

- Preliminary studies suggest that derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines. For instance, compounds with triazole rings have been documented to inhibit cancer cell proliferation through apoptosis pathways .

- The azetidine scaffold may enhance binding affinity to specific molecular targets involved in tumor growth.

- Antifungal Activity :

-

Anti-inflammatory Effects :

- Compounds with pyridine and triazole functionalities have been reported to modulate inflammatory responses. This is particularly relevant in conditions like rheumatoid arthritis and other chronic inflammatory diseases.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. The following pathways are hypothesized based on structural analogs:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For example, docking studies have shown that triazole derivatives can bind effectively to enzyme active sites, disrupting their function.

- Signal Transduction Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored compounds structurally related to this compound:

Future Directions

Further research is warranted to fully understand the biological activity of this compound. Key areas include:

- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure–Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.

Aplicaciones Científicas De Investigación

Structure and Composition

The compound consists of a pyridine ring substituted with a methylthio group, an azetidine moiety linked to a triazole ring, and a ketone functional group. The structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing triazole and azetidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to (2-(methylthio)pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone have shown efficacy against various bacterial strains . The presence of the triazole ring is particularly notable for its role in enhancing bioactivity against resistant pathogens.

Anticancer Properties

Several studies have highlighted the potential of this compound in cancer therapy. The azetidine and triazole components are known for their ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways. For example, compounds with similar structures have been documented to induce apoptosis in malignant cells .

Anti-inflammatory Effects

The methylthio group in the pyridine ring can contribute to anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases. Research indicates that similar compounds can modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .

Biological Studies

The compound serves as a valuable tool in biological research for studying enzyme interactions and cellular mechanisms. Its unique structure allows it to act as a probe in various assays aimed at understanding drug-receptor interactions.

Development of Diagnostic Tools

Due to its specific binding properties, derivatives of this compound are being explored as potential agents in diagnostic imaging techniques. The ability to target specific biological markers makes it suitable for applications in personalized medicine.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. These derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of existing antibiotics .

Case Study 2: Anticancer Mechanisms

A comprehensive study investigated the anticancer effects of the compound on various cancer cell lines. The results indicated that treatment with the compound resulted in decreased cell viability and increased apoptosis rates compared to untreated controls. This was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Análisis De Reacciones Químicas

Triazole Ring Reactivity

The 1,2,3-triazole group participates in reactions such as:

-

Click Chemistry Modifications : The triazole’s stability under physiological conditions allows further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce substituents at the phenyl group.

-

Alkylation and Arylation : Electrophilic substitution at the triazole’s nitrogen atoms occurs under basic conditions. For example, alkyl halides react selectively at N1 to form quaternary salts .

-

Metal-Catalyzed Cross-Couplings : Palladium-catalyzed Suzuki-Miyaura coupling enables aryl group introduction at the triazole’s phenyl ring (e.g., replacing phenyl with substituted aryl groups) .

Table 1: Triazole Ring Reactions

Azetidine Ring Reactivity

The strained azetidine ring undergoes:

-

Ring-Opening Reactions : Nucleophiles (e.g., amines, thiols) attack the azetidine’s β-carbon, leading to ring opening. For example, reaction with benzylamine yields a linear amine derivative.

-

Substitution at Nitrogen : The azetidine’s tertiary nitrogen participates in nucleophilic acyl substitution, enabling replacement of the methanone group with other carbonyl derivatives .

Table 2: Azetidine Ring Reactions

Methylthio-Pyridine Reactivity

The methylthio group (-SMe) on the pyridine ring undergoes:

-

Oxidation to Sulfone : Treatment with mCPBA (meta-chloroperbenzoic acid) converts -SMe to -SO₂Me, enhancing electrophilicity for subsequent SNAr reactions .

-

Nucleophilic Displacement : Thiolate ions displace -SMe under basic conditions, forming pyridyl-thioethers.

Table 3: Methylthio Group Reactions

Methanone Bridge Reactivity

The central methanone group participates in:

-

Reduction to Alcohol : NaBH₄ reduces the ketone to a secondary alcohol, though this may destabilize the azetidine ring.

-

Nucleophilic Addition : Grignard reagents add to the carbonyl carbon, forming tertiary alcohols.

Mechanistic Insights

-

Triazole Stability : The 1,2,3-triazole ring resists hydrolysis under acidic/basic conditions, making it suitable for multi-step syntheses.

-

Azetidine Ring Strain : The four-membered azetidine’s ring strain (≈25 kcal/mol) drives ring-opening reactions but complicates storage at elevated temperatures .

-

Methylthio Group Lability : The -SMe group acts as a leaving group in SNAr reactions, with reactivity modulated by the pyridine’s electron-withdrawing effect .

Propiedades

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5OS/c1-25-17-15(8-5-9-19-17)18(24)22-10-14(11-22)23-12-16(20-21-23)13-6-3-2-4-7-13/h2-9,12,14H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVSQIMNCQPTTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.